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Compound of Interest

Compound Name: 1-Hexacosene

CAS No.: 93924-11-9

Cat. No.: B3432757

Get Quote

For researchers, scientists, and drug development professionals, accurate identification and

characterization of chemical compounds are paramount. This guide provides a comprehensive

comparison of the spectral data for 1-Hexacosene and its structurally similar alternatives, 1-

Tetracosene and 1-Octacosene. By cross-referencing data from established chemical

databases, this document aims to facilitate the precise identification of these long-chain alpha-

olefins.

Summary of Spectral Data
The following tables summarize the available quantitative spectral data for 1-Hexacosene and

its comparators. This data has been compiled from reputable sources such as the NIST

WebBook and SpectraBase.

Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. The fragmentation patterns observed in the mass spectra of these long-chain alkenes

are characteristic and can be used for their identification.
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Compound Molecular Weight ( g/mol )
Key Mass-to-Charge
Ratios (m/z) and Relative
Intensities

1-Hexacosene 364.7

Data not fully available in a

quantitative format in the

provided search results. A

visual spectrum is available on

the NIST WebBook.[1]

1-Tetracosene 336.6

Data not fully available in a

quantitative format in the

provided search results. A

visual spectrum is available on

the NIST WebBook.[2]

1-Octacosene 392.7

Data not fully available in a

quantitative format in the

provided search results. A

visual spectrum is available on

the NIST WebBook.[3]

Note: While the direct peak lists with intensities were not retrievable in a structured format from

the conducted searches, the NIST WebBook provides graphical representations of the mass

spectra which can be visually inspected for characteristic fragmentation patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts of the carbon atoms in the vicinity of the double bond are particularly diagnostic

for alpha-olefins.
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Compound Key ¹³C NMR Chemical Shifts (δ, ppm)

1-Hexacosene

Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH₂)

Allylic Carbon: ~33.9 (-CH₂-CH=) Alkyl Chain

Carbons: ~14-32

1-Tetracosene

Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH₂)

Allylic Carbon: ~33.9 (-CH₂-CH=) Alkyl Chain

Carbons: ~14-32

1-Octacosene

Vinyl Carbons: ~139.1 (=CH), ~114.1 (=CH₂)

Allylic Carbon: ~33.9 (-CH₂-CH=) Alkyl Chain

Carbons: ~14-32

Note: The specific peak lists for these compounds were not directly available in the search

results. The provided chemical shifts are typical values for long-chain alpha-olefins based on

general NMR databases and literature.[4][5][6]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule.

For terminal alkenes, the signals for the vinyl protons are characteristic.
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Compound
Key ¹H NMR Chemical Shifts (δ, ppm) and
Multiplicities

1-Hexacosene

Vinyl Protons: ~5.8 (1H, ddt, -CH=CH₂), ~4.95

(2H, m, -CH=CH₂) Allylic Protons: ~2.05 (2H, q,

-CH₂-CH=) Alkyl Chain Protons: ~1.25 (br s),

~0.88 (t, -CH₃)

1-Tetracosene

Vinyl Protons: ~5.8 (1H, ddt, -CH=CH₂), ~4.95

(2H, m, -CH=CH₂) Allylic Protons: ~2.05 (2H, q,

-CH₂-CH=) Alkyl Chain Protons: ~1.25 (br s),

~0.88 (t, -CH₃)

1-Octacosene

Vinyl Protons: ~5.8 (1H, ddt, -CH=CH₂), ~4.95

(2H, m, -CH=CH₂) Allylic Protons: ~2.05 (2H, q,

-CH₂-CH=) Alkyl Chain Protons: ~1.25 (br s),

~0.88 (t, -CH₃)

Note: Specific experimental ¹H NMR spectra for these long-chain alpha-olefins were not found.

The provided chemical shifts and multiplicities are characteristic for terminal alkenes and are

based on established NMR chemical shift databases and published literature.[4][7][8][9]

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups within a molecule. For alpha-olefins, the

key characteristic absorptions are from the C=C and =C-H bonds.
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Compound
Characteristic IR Absorption Frequencies
(cm⁻¹)

1-Hexacosene

=C-H stretch: ~3077 (weak) C-H stretch (alkyl):

~2925, 2855 (strong) C=C stretch: ~1641

(weak) =C-H bend (out-of-plane): ~991, 909

(strong)

1-Tetracosene

=C-H stretch: ~3077 (weak) C-H stretch (alkyl):

~2925, 2855 (strong) C=C stretch: ~1641

(weak) =C-H bend (out-of-plane): ~991, 909

(strong)

1-Octacosene

=C-H stretch: ~3077 (weak) C-H stretch (alkyl):

~2925, 2855 (strong) C=C stretch: ~1641

(weak) =C-H bend (out-of-plane): ~991, 909

(strong)

Note: While specific IR spectra for 1-Hexacosene, 1-Tetracosene, and 1-Octacosene were not

located, the provided frequencies are based on the characteristic absorptions of long-chain

alpha-olefins, such as 1-octadecene, and general IR correlation tables.[10][11][12][13][14][15]

Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of

spectral data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved

to obtain a homogeneous solution.

Instrument Setup:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion, especially for the complex alkyl region of long-chain alkenes.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3432757/docs?utm_src=pdf-body#cross-referencing-1-hexacosene-spectra-with-chemical-databases-a-comparative-guide
https://m.chemicalbook.com/SpectrumEN_112-88-9_IR1.htm
https://spectrabase.com/spectrum/G6yalDceTw
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://webspectra.chem.ucla.edu/irtable.html
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432757?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer

relaxation delay (e.g., 5-10 seconds) may be necessary for the quantitative analysis of

quaternary carbons, although for these alkenes, all carbons are protonated.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared

by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with an

appropriate path length.

Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Measurement: Record a background spectrum of the empty sample holder (or the

solvent). Then, record the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background to produce the final absorbance or

transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule using IR correlation tables.
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Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like long-chain alkenes, Gas Chromatography-

Mass Spectrometry (GC-MS) is the preferred method. The sample is first injected into a gas

chromatograph, where it is vaporized and separated on a capillary column.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy

electrons bombard the molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak (if present) provides the molecular weight of the compound, and the

fragmentation pattern serves as a "fingerprint" for structural elucidation. The experimental

spectrum can be compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library)

for identification.

Visualizations
The following diagrams illustrate the workflow for cross-referencing spectral data and the

logical relationships in spectral comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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